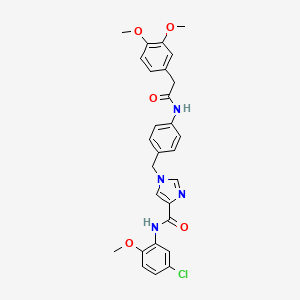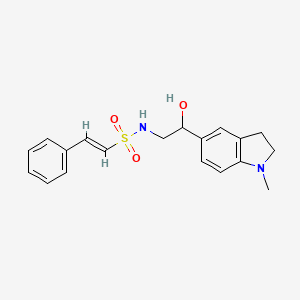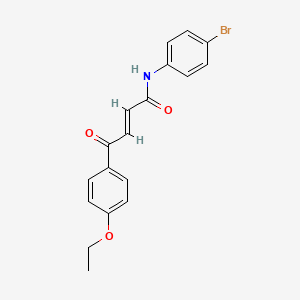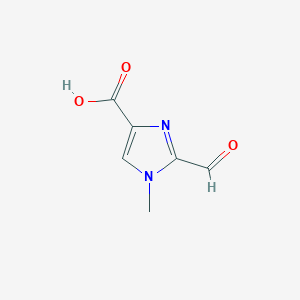![molecular formula C16H21NO6 B2542687 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid CAS No. 2248293-20-9](/img/structure/B2542687.png)
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid, also known as MPAA, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. It is a derivative of phthalic acid, which has been widely used in the production of plastics, dyes, and pharmaceuticals. MPAA has been synthesized using different methods, and its mechanism of action has been explored to understand its biochemical and physiological effects.
作用机制
The mechanism of action of 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid is not fully understood but has been explored in various studies. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting HDACs, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid can alter gene expression patterns and induce apoptosis in cancer cells. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has also been shown to bind to specific receptors on cells, such as the integrin αvβ3 receptor, which is overexpressed in cancer cells. This binding can facilitate targeted drug delivery and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been shown to have various biochemical and physiological effects, including inhibition of HDAC activity, alteration of gene expression patterns, induction of apoptosis, and inhibition of cell proliferation. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has also been shown to bind to specific receptors on cells, facilitating targeted drug delivery. In addition, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has several advantages for lab experiments, including its ability to inhibit HDAC activity, alter gene expression patterns, and induce apoptosis in cancer cells. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid can also be used as a carrier for targeted drug delivery. However, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has some limitations, including its potential toxicity and the need for further studies to understand its mechanism of action fully.
未来方向
There are several future directions for the study of 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid, including exploring its potential applications in cancer therapy, understanding its mechanism of action, and developing new methods for its synthesis. 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid can also be studied for its potential applications in drug delivery and materials science. Further studies are needed to understand the safety and toxicity of 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid and its potential side effects.
合成方法
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid can be synthesized using different methods, including the reaction of phthalic anhydride with 2-amino-2-methyl-1-propanol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction produces 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid as a white crystalline solid with a melting point of 195-198°C. Other methods of synthesis include the use of N-(tert-butoxycarbonyl)-2-amino-2-methyl-1-propanol and phthalic acid chloride.
科学研究应用
4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been studied for its potential applications in various scientific research fields, including cancer research, drug delivery, and materials science. In cancer research, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug delivery, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been used as a carrier for targeted drug delivery due to its ability to bind to specific receptors on cells. In materials science, 4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid has been used as a monomer in the production of polymers with unique properties.
属性
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-9(17-15(22)23-16(2,3)4)7-10-5-6-11(13(18)19)12(8-10)14(20)21/h5-6,8-9H,7H2,1-4H3,(H,17,22)(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKNULBZQJDJBIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)C(=O)O)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-Methyl-3-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2542612.png)
![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-9H-purine](/img/structure/B2542613.png)
![N-[2-(1H-Indol-3-yl)ethyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2542615.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide](/img/structure/B2542617.png)

![Methyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B2542623.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-methyl-1H-pyrazol-3-amine](/img/structure/B2542624.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2542627.png)